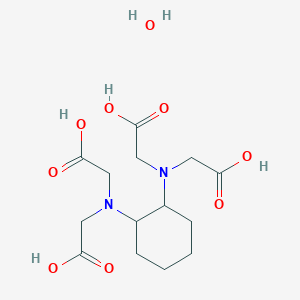

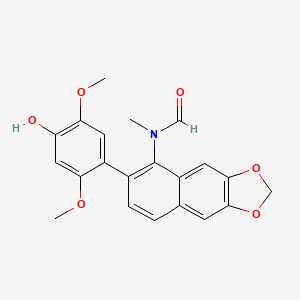

2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate

Overview

Description

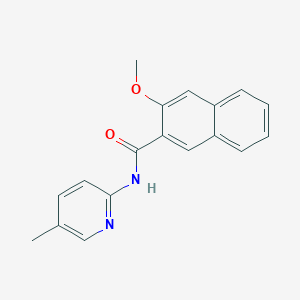

“2,2’,2’‘,2’‘’-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate”, also known as DCTA monohydrate, is an organic acid . It has a strong chelating ability and can be used as a chelating agent and coordination reagent for metal ions . It forms stable complexes with many metal ions, including calcium, magnesium, and zinc .

Synthesis Analysis

The synthesis of this compound involves dissolving cyclohexanediamine in a 25% sodium hydroxide solution. Then, sodium chloroacetate (four times the molar ratio) is added, and the mixture is stirred at 50°C for 6 hours . After the reaction is complete, the mixture is acidified with hydrochloric acid, and the solution is heated and concentrated until it turns red. Upon cooling, crystals form, which are then filtered and washed with ice water until they meet the required standards .Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.35 . It has a boiling point of 734.7°C at 760 mmHg . The melting point is reported to be between 213-216°C .Scientific Research Applications

Synthesis and Chemical Properties

- This compound is synthesized from 1,2-cyclohexanediamine and chloroacetic acid, with a reaction yield of about 47.00% and a purity of 99.65% under optimal conditions (Liang, 2009).

Metal Complex Formation

- It forms stable complexes with various metals, which is critical for biomedical and environmental applications. The stability constants of these metal complexes have been rigorously studied and critically evaluated (Anderegg et al., 2005).

Chiral Properties

- Research on the resolution and rotations of its derivatives, like trans-2-aminocyclohexanecarboxylic acids, provides insights into the chiral properties of these compounds (Nohira et al., 1970).

Analytical Applications

- It has been utilized as a mobile phase complexing agent in high-performance liquid chromatography for separating and quantifying metal ions like Fe, Cr, Cu, Ni, Co, Pb, and Hg (Valle et al., 1992).

Electron Transfer Reactions

- The kinetics of electron transfer reactions of its manganese (III) complexes have been investigated, revealing insights into the reaction mechanisms in various acid media (Gangopadhyay et al., 1991).

Coordination Chemistry

- It forms novel complexes with uranyl ions, demonstrating its potential in coordination chemistry and materials science (Thuéry, 2011).

Kinetic Resolution

- The compound's derivatives have been used in the kinetic resolution of cyclohexane-1,2-diols, a process crucial for producing enantiomerically pure substances (Shinisha & Sunoj, 2009).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use it only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, or if inhaled, specific measures should be taken .

properties

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASZYFIKPKYGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595504 | |

| Record name | 2,2',2'',2'''-(Cyclohexane-1,2-diyldinitrilo)tetraacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate | |

CAS RN |

145819-99-4 | |

| Record name | 2,2',2'',2'''-(Cyclohexane-1,2-diyldinitrilo)tetraacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

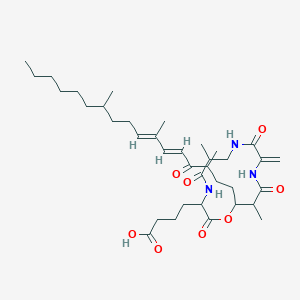

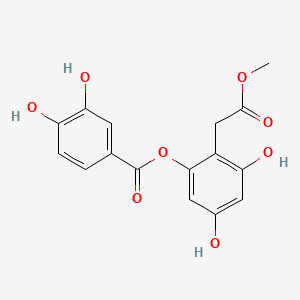

![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)

![4-[(2R,5R,6E,8Z)-2-Hydroxy-4-oxo-5,7-dimethyl-6,8-decadienyl]-2,6-piperidinedione](/img/structure/B1258464.png)

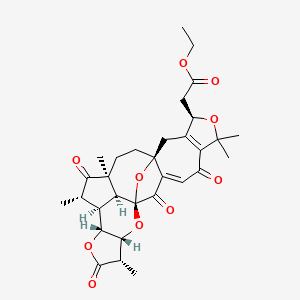

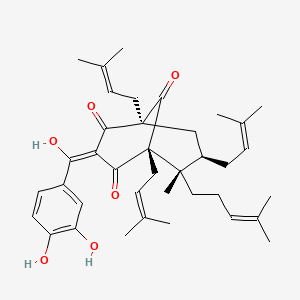

![[(1S,2S,6R,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1258466.png)

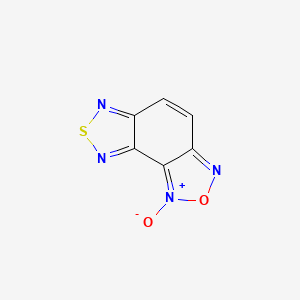

![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1258471.png)